molecular formula C19H23NO4 B602284 Esreboxetine Metabolite A CAS No. 140431-50-1

Esreboxetine Metabolite A

Cat. No. B602284
CAS RN: 140431-50-1
M. Wt: 329.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.

Scientific Research Applications

Application in Fibromyalgia Treatment

Esreboxetine has been studied for its efficacy and safety in patients with fibromyalgia. It acts as a highly selective norepinephrine reuptake inhibitor and has shown significant improvements in pain scores and other outcomes relevant to fibromyalgia, such as fatigue and health-related quality of life. This suggests esreboxetine's potential role in managing fibromyalgia symptoms, highlighting its therapeutic application beyond conventional depression treatment (Arnold et al., 2010); (Arnold et al., 2012).

Influence on Depression Recovery

In a study exploring molecular pathways in depression, metabolomics identified plasma metabolites as potential predictors or biologic correlates of depression recovery. Esreboxetine's metabolites and its role in norepinephrine reuptake inhibition could be implicated in these pathways, indicating a broader impact on depression treatment and recovery prediction (Czysz et al., 2019).

Utility in Stress Urinary Incontinence

Esreboxetine has been evaluated for its efficacy in treating stress urinary incontinence. Studies indicate it improves urethral closure function and reduces incontinence episodes, suggesting its potential application in urological conditions beyond its primary use as an antidepressant (Klarskov et al., 2009); (Klarskov et al., 2010).

Insights from Metabolomic Profiling

Esreboxetine's metabolites can be crucial in understanding the metabolic changes in various conditions. For instance, metabolomic profiling using techniques like UPLC/ESI-SYNAPT-HDMS can reveal the impact of medications on biological systems, potentially including esreboxetine and its metabolites (Wang et al., 2012).

Pharmacodynamics and Pharmacokinetics

The pharmacodynamics and pharmacokinetics of esreboxetine and its metabolites are vital for understanding its therapeutic profile and safety in clinical use. Studies exploring these aspects can provide insights into the optimal therapeutic applications and dosing strategies for esreboxetine (Larrosa et al., 2001).

properties

CAS RN

140431-50-1

Molecular Formula

C19H23NO4

Molecular Weight

329.40

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

4-​ethoxy-​3-​(2-​morpholinylphenylmet​hoxy)​- Phenol; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.